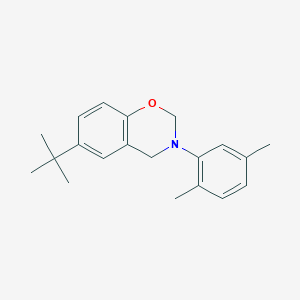![molecular formula C18H18N2O2S B11571148 2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B11571148.png)
2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of oxadiazoles, which are known for their diverse biological activities and utility in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole typically involves the reaction of 4-methoxybenzyl chloride with 4-methylbenzyl mercaptan in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include:
Solvent: Dichloromethane or ethanol
Temperature: Room temperature to reflux
Catalyst: Base such as sodium hydroxide or potassium carbonate
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The benzyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides and sulfones
Reduction: Reduced oxadiazole derivatives
Substitution: Substituted benzyl derivatives
Wissenschaftliche Forschungsanwendungen
2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism by which 2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses.
DNA Interaction: Intercalating into DNA, affecting gene expression and replication.
Vergleich Mit ähnlichen Verbindungen
2-(4-Methoxybenzyl)-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
- 2-(4-Methoxybenzyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Methylbenzyl)-5-phenyl-1,3,4-oxadiazole
- 2-(4-Methoxybenzyl)-5-(4-chlorobenzyl)-1,3,4-oxadiazole
These compounds share similar structural features but differ in their substituents, which can significantly impact their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of methoxy and methylbenzyl groups, which may confer distinct properties and applications.
Eigenschaften
Molekularformel |
C18H18N2O2S |
|---|---|
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
2-[(4-methoxyphenyl)methyl]-5-[(4-methylphenyl)methylsulfanyl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C18H18N2O2S/c1-13-3-5-15(6-4-13)12-23-18-20-19-17(22-18)11-14-7-9-16(21-2)10-8-14/h3-10H,11-12H2,1-2H3 |
InChI-Schlüssel |
KNWOKZNTFCSKRP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CSC2=NN=C(O2)CC3=CC=C(C=C3)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl [3-(phenylcarbonyl)-1H-indol-1-yl]acetate](/img/structure/B11571065.png)
![3-methyl-N-(4-methylphenyl)-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11571085.png)
methanone](/img/structure/B11571093.png)
![2-[(2-Fluorophenoxy)methyl]-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B11571094.png)
![2-(4-chloro-3-methylphenoxy)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]propanamide](/img/structure/B11571097.png)

![5-bromo-3-hydroxy-3-[2-(5-methylfuran-2-yl)-2-oxoethyl]-1-(prop-2-en-1-yl)-1,3-dihydro-2H-indol-2-one](/img/structure/B11571101.png)
![N-cyclohexyl-5-(4-methoxyphenyl)-N-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11571103.png)
![2-[(Dimethylsulfamoyl)(phenyl)amino]-N-(3-ethoxypropyl)acetamide](/img/structure/B11571105.png)

![cyclohexyl[1-(2-fluorobenzyl)-1H-indol-3-yl]methanone](/img/structure/B11571113.png)
![1-(4-Butoxy-3-ethoxyphenyl)-2-(1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11571119.png)
![(5Z)-5-(3,4-dimethoxybenzylidene)-2-[4-(hexyloxy)phenyl][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11571135.png)
![(2E)-2-cyano-N-ethyl-3-[9-methyl-2-(3-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11571142.png)
